molecular formula C10H19NO2 B3229266 Tert-butyl (3-methylcyclobutyl)carbamate CAS No. 1284245-14-2

Tert-butyl (3-methylcyclobutyl)carbamate

Cat. No.: B3229266
CAS No.: 1284245-14-2
M. Wt: 185.26 g/mol
InChI Key: MZFVJIQOSJMEJX-UHFFFAOYSA-N
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Description

Tert-butyl (3-methylcyclobutyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a 3-methylcyclobutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-methylcyclobutyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-methylcyclobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-Butyl chloroformate+3-methylcyclobutylaminetert-butyl (3-methylcyclobutyl)carbamate+HCl\text{tert-Butyl chloroformate} + \text{3-methylcyclobutylamine} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+3-methylcyclobutylamine→tert-butyl (3-methylcyclobutyl)carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-methylcyclobutyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-methylcyclobutylamine and tert-butyl alcohol.

    Oxidation: Oxidative cleavage of the carbamate group can occur, leading to the formation of corresponding amines and carbon dioxide.

    Substitution: The carbamate group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Hydrolysis: 3-methylcyclobutylamine and tert-butyl alcohol.

    Oxidation: Corresponding amines and carbon dioxide.

    Substitution: Substituted carbamates with different nucleophiles.

Scientific Research Applications

Tert-butyl (3-methylcyclobutyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable carbamate derivatives.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active amines in vivo.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3-methylcyclobutyl)carbamate involves the formation of a stable carbamate linkage with amines. This linkage can protect the amine group from unwanted reactions during synthetic processes. The carbamate group can be selectively removed under mild conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with a tert-butyl group attached to a carbamate moiety.

    tert-Butyl (3-hydroxy-3-methylcyclobutyl)carbamate: A similar compound with a hydroxyl group on the cyclobutyl ring.

    tert-Butyl (phenylmethylene)carbamate: A carbamate with a phenylmethylene group attached to the carbamate moiety.

Uniqueness

Tert-butyl (3-methylcyclobutyl)carbamate is unique due to the presence of the 3-methylcyclobutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where selective protection and deprotection of amines are required.

References

Properties

IUPAC Name

tert-butyl N-(3-methylcyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-7-5-8(6-7)11-9(12)13-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFVJIQOSJMEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729380, DTXSID701216279
Record name tert-Butyl (3-methylcyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylethyl N-(cis-3-methylcyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701216279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284245-14-2, 1093951-56-4
Record name tert-Butyl (3-methylcyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylethyl N-(cis-3-methylcyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701216279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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